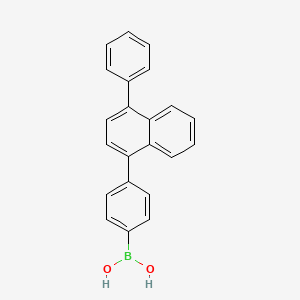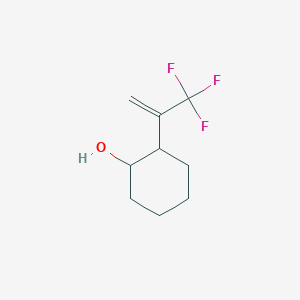
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C9H13F3O This compound is characterized by the presence of a trifluoropropenyl group attached to a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cyclization-isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols. This reaction proceeds under mild conditions and yields the desired product with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to achieve the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond in the trifluoropropenyl group can be reduced to form the saturated derivative.
Substitution: The trifluoropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanone.
Reduction: Formation of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The trifluoropropenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,3,3-Trifluoroprop-1-en-2-yl)benzene
- 3-(3,3,3-Trifluoroprop-1-en-2-yl)furan
- 2-(3,3,3-Trifluoroprop-1-en-2-yl)aniline
Uniqueness
2-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexan-1-ol is unique due to its cyclohexanol ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .
Propiedades
Fórmula molecular |
C9H13F3O |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-(3,3,3-trifluoroprop-1-en-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13F3O/c1-6(9(10,11)12)7-4-2-3-5-8(7)13/h7-8,13H,1-5H2 |
Clave InChI |
BCDYNEWSLIGOJV-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1CCCCC1O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



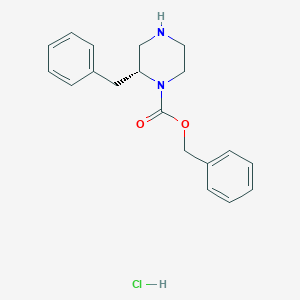


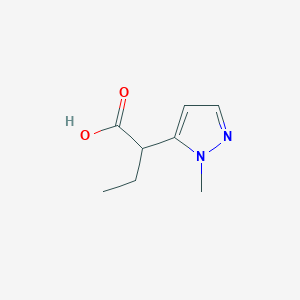
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
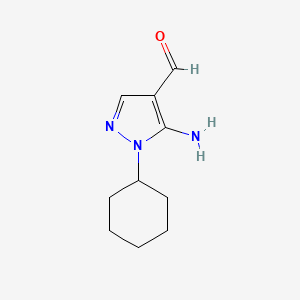
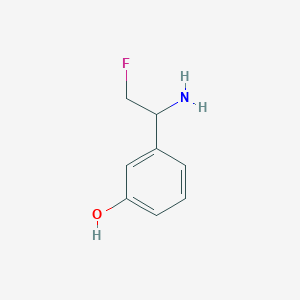
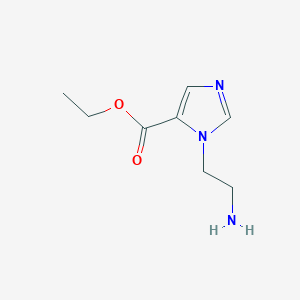
![(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13076101.png)
![4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076102.png)
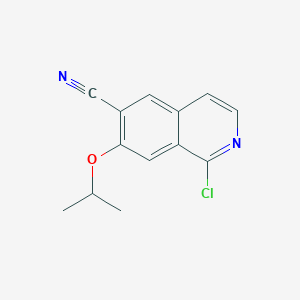
![3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13076115.png)
